![molecular formula C26H24ClNO5S B3018945 1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one CAS No. 866340-44-5](/img/structure/B3018945.png)
1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one is a heterocyclic derivative that is likely to possess interesting chemical and biological properties due to the presence of multiple functional groups and aromatic systems. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonyl-containing heterocyclic compounds, which can provide insights into the potential synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of heterocyclic sulfonyl derivatives can be achieved through various methods. For instance, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones is reported to proceed via a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature, yielding good to excellent product yields . This suggests that a similar approach could potentially be applied to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonyl-containing heterocyclic compounds is characterized by the presence of a sulfonyl group attached to a heterocyclic ring. The sulfonyl group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and potentially its reactivity . The presence of additional substituents, such as ethoxy groups, can further modify the electronic distribution and steric hindrance within the molecule, which may affect its chemical behavior and interactions.
Chemical Reactions Analysis
Sulfonyl heterocycles can participate in various chemical reactions. For example, the 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be reduced to 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives using NaBH4 . Additionally, 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides are obtained by reacting 1-methyl-4-aminoquinolinium 3-thiolates with sulfonyl chlorides . These reactions highlight the reactivity of the sulfonyl group and its ability to form various derivatives, which could be relevant for the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing heterocycles can be influenced by their molecular structure. For instance, the antimicrobial activity of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides against a range of bacteria and fungi suggests that the sulfonyl group, along with other substituents, contributes to the biological activity of these compounds . Moreover, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride's sensitivity as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography indicates that sulfonyl heterocycles can have specific and sensitive analytical applications . These properties are likely to be relevant for the compound of interest, given its structural similarities to the compounds discussed in the papers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one and related compounds are synthesized and characterized for their potential applications in various fields of scientific research. The process involves the formation of complex molecules through reactions like cyclization, amidation, and substitution, providing a basis for exploring the chemical properties and reactivities of such compounds. These synthetic strategies contribute to the development of new materials and pharmaceuticals, highlighting the versatility and potential of quinolinone derivatives in chemistry and material science (Ukrainets et al., 2014).
Antimicrobial Properties
Research into quinazoline and quinolinone derivatives, closely related to 1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one, has shown that these compounds possess significant antimicrobial properties. Synthesized compounds have been screened for their antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This research supports the potential use of these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for new therapeutic options (Desai et al., 2007).
Nonlinear Optical Properties
The investigation of nonlinear optical (NLO) properties of quinolinone derivatives reveals their potential application in optical limiting and photonic technologies. The ability of these compounds to undergo significant changes in their optical properties in response to external stimuli makes them suitable candidates for developing optical limiters, which protect sensitive optical sensors from damage by intense light sources. Such materials are crucial for advancements in optical communication and computing technologies (Ruanwas et al., 2010).
Catalytic Applications
Quinolinone derivatives are also explored for their catalytic applications, particularly in the synthesis and reactivity of organometallic compounds. Their ability to act as ligands and form stable complexes with metals can be leveraged in catalysis, offering pathways to more efficient and selective chemical reactions. This application is significant in industrial chemistry, where the development of new catalysts can lead to more sustainable and environmentally friendly processes (Shan et al., 2002).
Anticancer and Anti-inflammatory Agents
Research into quinolinone derivatives highlights their potential as anticancer and anti-inflammatory agents. The synthesis of novel quinazolinone and quinolinone compounds and their screening for biological activities reveal promising results in inhibiting cancer cell growth and reducing inflammation. These findings underscore the potential of these compounds in medicinal chemistry, offering new avenues for drug discovery and development in oncology and inflammation-related diseases (Farag et al., 2012).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5S/c1-3-32-19-9-12-21(13-10-19)34(30,31)25-17-28(16-18-7-5-6-8-23(18)27)24-14-11-20(33-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJPNBZWTLPKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)
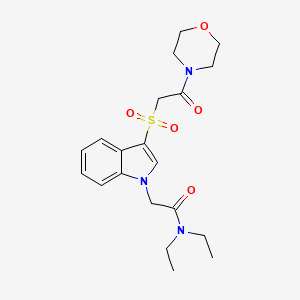
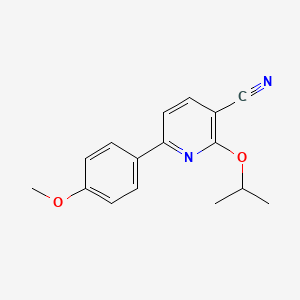
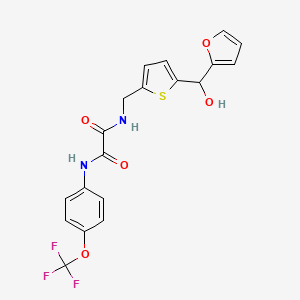
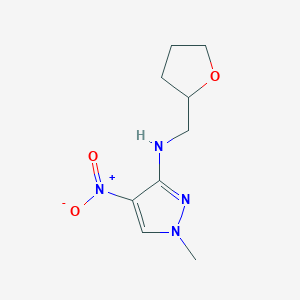

![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)
![N-[4-(dimethylamino)phenyl]-N'-phenylurea](/img/structure/B3018877.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)
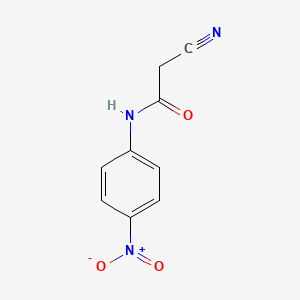

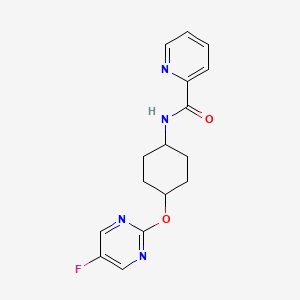
![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)